molecular formula C17H15NO3S B8686363 5-Methyl-4-(4-(methylsulfonyl)phenyl)-3-phenylisoxazole CAS No. 181695-76-1

5-Methyl-4-(4-(methylsulfonyl)phenyl)-3-phenylisoxazole

Cat. No.: B8686363
CAS No.: 181695-76-1
M. Wt: 313.4 g/mol
InChI Key: AIWQSOFGFNKOOF-UHFFFAOYSA-N
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Description

5-Methyl-4-(4-(methylsulfonyl)phenyl)-3-phenylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is notable for its diverse applications in medicinal chemistry, agriculture, and materials science due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(4-(methylsulfonyl)phenyl)-3-phenylisoxazole typically involves a series of reactions starting from readily available precursors. One common method involves the following steps:

    Diazotization Reaction: Starting with 2,3-dimethylaniline, the compound undergoes diazotization to form a diazonium salt.

    Electrophilic Bromination: The diazonium salt is then subjected to electrophilic bromination.

    Oxidation Reaction: The brominated intermediate is oxidized to introduce the sulfonyl group.

    Radical Bromination: Further bromination occurs to prepare the compound for cycloaddition.

    Condensation Reaction: The intermediate undergoes condensation to form the desired isoxazole ring.

    1,3-Dipolar Cycloaddition: Finally, a 1,3-dipolar cycloaddition reaction completes the synthesis.

Industrial Production Methods

Industrial production of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. These methods typically use catalysts such as copper (I) or ruthenium (II) for the cycloaddition reactions, although alternative metal-free methods are being developed to address issues related to toxicity and waste generation .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(4-(methylsulfonyl)phenyl)-3-phenylisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group or other substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

5-Methyl-4-(4-(methylsulfonyl)phenyl)-3-phenylisoxazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-4-(4-(methylsulfonyl)phenyl)-3-phenylisoxazole involves its interaction with various molecular targets. The compound can inhibit enzymes, bind to receptors, or interfere with cellular processes. For example, in antimicrobial applications, it may disrupt bacterial cell wall synthesis or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

    Clomazone: A herbicide with a similar isoxazole structure.

    Topramezone: Another herbicide that shares structural similarities.

    Isoxadifen-ethyl: Used as a herbicide safener.

Uniqueness

5-Methyl-4-(4-(methylsulfonyl)phenyl)-3-phenylisoxazole is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methylsulfonyl and phenyl groups enhance its reactivity and bioactivity compared to other isoxazole derivatives .

Properties

CAS No.

181695-76-1

Molecular Formula

C17H15NO3S

Molecular Weight

313.4 g/mol

IUPAC Name

5-methyl-4-(4-methylsulfonylphenyl)-3-phenyl-1,2-oxazole

InChI

InChI=1S/C17H15NO3S/c1-12-16(13-8-10-15(11-9-13)22(2,19)20)17(18-21-12)14-6-4-3-5-7-14/h3-11H,1-2H3

InChI Key

AIWQSOFGFNKOOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Methyl-4-[4-(methylthio)phenyl]-3-phenylisoxazolc from Step 3 (100 mg, 0.355 mmol) was dissolved in methanol (20 mL). Oxone® (0.765 g, 1.24 mmol) and water (2 mL) were added, and the suspension was stirred at room temperature for 2 hours. Water was added (30 mL) and the resulting suspension was cooled to 0° C. and held for 30 minutes whereupon the product crystallized. The product was isolated by filtration, washed with water and dried to yield 5-methyl-4-[4-(methylsulfonyl)phenyl]-3-phenylisoxazole (32 mg, 29%): mp 54°-56° C. Mass Spectrum: MLi+=320. High resolution mass spectrum Calc'd for C17H15NO3S: 313.077. Found: 313.078.
Name
5-Methyl-4-[4-(methylthio)phenyl]-3-phenylisoxazolc
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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